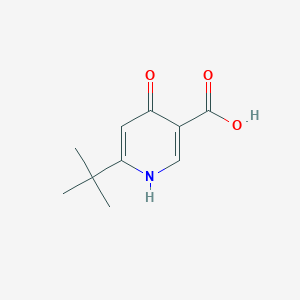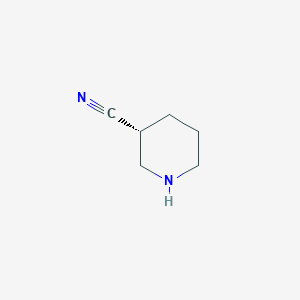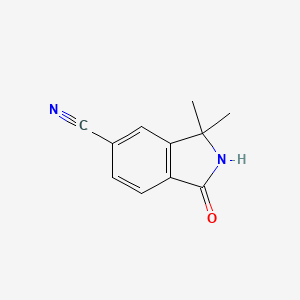
1-(三氟甲基)哌嗪盐酸盐
描述
1-(Trifluoromethyl)piperazine, also known as TFMPP, is an entactogenic drug that selectively promotes the release of serotonin . It is used as an intermediate in chemical synthesis and has no known medical use in the United States .
Synthesis Analysis
The synthesis of piperazine compounds like TFMPP often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of TFMPP can be represented as C11H13F3N2 . It is also available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
TFMPP has affinity for various serotonin receptors and functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT and evokes the release of serotonin .Physical and Chemical Properties Analysis
TFMPP is a white solid in its hydrochloride salt form . Its melting point is between 239-241 °C .科学研究应用
药物化学:c-Met 抑制
1-(三氟甲基)哌嗪盐酸盐用于合成抑制 c-Met 蛋白激酶的化合物,而 c-Met 蛋白激酶与多种癌症有关。抑制 c-Met 可能会导致新型抗癌药物的开发。 例如,临床候选药物 Savolitinib 含有类似结构,在该领域已显示出前景 .
神经药理学:GABA A 调节
该化合物已被发现表现出 GABA A 的变构调节活性。 这种活性很重要,因为它可以促进新型抗焦虑和镇静药物的开发,从而扩展治疗焦虑和睡眠障碍的治疗选择 .
高分子科学:太阳能电池应用
在高分子科学领域,1-(三氟甲基)哌嗪盐酸盐衍生物被掺入用于太阳能电池的聚合物中。 这些聚合物有助于提高太阳能电池的效率和耐久性,这对于推进可再生能源技术至关重要 .
荧光探针
研究人员使用 1-(三氟甲基)哌嗪盐酸盐的衍生物作为荧光探针。 这些探针是生物化学和分子生物学中用于研究细胞结构和功能的重要工具,因为它们可以实现对生物系统中特定成分的显微观察 .
用于阿尔茨海默病研究的 BACE-1 抑制
该化合物在合成 β-分泌酶 1 (BACE-1) 酶的抑制剂中发挥作用。 抑制 BACE-1 是一种正在研究的治疗阿尔茨海默病的策略,因为它可以减少脑中淀粉样蛋白斑块的形成 .
杂环的合成
1-(三氟甲基)哌嗪盐酸盐是合成多种杂环化合物的关键起始原料。 这些杂环是许多药物中的基础结构,并且对于创建多种药物非常有价值 .
作用机制
Target of Action
1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an entactogenic drug . It selectively promotes the release of serotonin . The primary target of 1-(Trifluoromethyl)piperazine hydrochloride is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid .
Mode of Action
1-(Trifluoromethyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 1-(Trifluoromethyl)piperazine hydrochloride are primarily related to the neurotransmitter gamma-aminobutyric acid (GABA). By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride enhances the effect of GABA in the nervous system . This can lead to various downstream effects, including decreased neuronal excitability and induction of a calm, relaxed state.
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of 1-(Trifluoromethyl)piperazine hydrochloride’s action primarily involve the modulation of GABA receptor activity. By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride can induce a state of relaxation and decrease neuronal excitability . This can have various effects on the body, depending on the specific context and the other substances present.
安全和危害
未来方向
TFMPP is rarely used by itself. More commonly, it is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis .
生化分析
Biochemical Properties
1-(Trifluoromethyl)piperazine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and proteins like serotonin transporters. These interactions are primarily characterized by the inhibition of enzyme activity and the alteration of neurotransmitter levels, leading to significant biochemical changes .
Cellular Effects
The effects of 1-(Trifluoromethyl)piperazine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect serotonin signaling pathways, leading to changes in gene expression related to neurotransmitter synthesis and release . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(Trifluoromethyl)piperazine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and enzyme activity . Furthermore, it can inhibit or activate enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Trifluoromethyl)piperazine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to 1-(Trifluoromethyl)piperazine hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-(Trifluoromethyl)piperazine hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, it may cause toxic effects, including seizures and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes.
Metabolic Pathways
1-(Trifluoromethyl)piperazine hydrochloride is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolic flux and levels of metabolites . These interactions can lead to changes in the synthesis and degradation of neurotransmitters, impacting overall neurotransmitter balance.
Transport and Distribution
Within cells and tissues, 1-(Trifluoromethyl)piperazine hydrochloride is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-(Trifluoromethyl)piperazine hydrochloride is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, influencing processes such as neurotransmitter release and enzyme activity .
属性
IUPAC Name |
1-(trifluoromethyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJKVKTCFWRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956321-71-3 | |
| Record name | 1-(trifluoromethyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)

![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)
![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)


![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)





